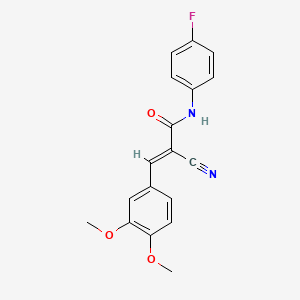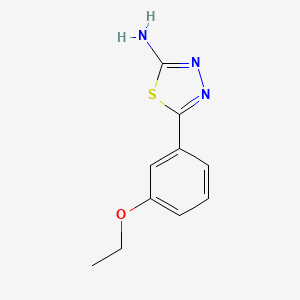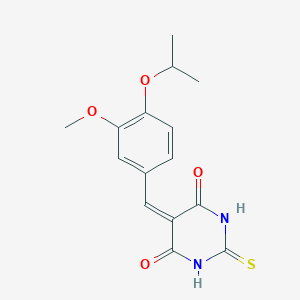
2,3,6-trimethyl-5-phenyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-trimethyl-5-phenyl-4(3H)-pyrimidinone is a heterocyclic compound with a pyrimidine ring structure. It is also known as trimethoprim, an antibiotic that is commonly used to treat bacterial infections. This compound was first synthesized in the 1960s and has since been extensively studied for its antimicrobial properties.
作用机制
Trimethoprim works by inhibiting the bacterial enzyme dihydrofolate reductase, which is responsible for the synthesis of tetrahydrofolate, an essential precursor in the synthesis of DNA and RNA. By inhibiting this enzyme, trimethoprim prevents the synthesis of nucleic acids and thus inhibits bacterial growth.
Biochemical and Physiological Effects:
Trimethoprim has been shown to have a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. It is also effective against some protozoan parasites. However, it has no effect on viruses or fungi. Trimethoprim is generally well-tolerated by humans and animals, with few side effects.
实验室实验的优点和局限性
The main advantage of using trimethoprim in lab experiments is its broad spectrum of antimicrobial activity. It is effective against a wide range of bacterial species, making it a useful tool in microbiological research. However, one limitation of using trimethoprim is that it can only be used to inhibit the growth of bacteria, and cannot be used to kill them. Additionally, some bacterial species have developed resistance to trimethoprim, which can limit its effectiveness.
未来方向
There are several potential future directions for research on trimethoprim. One area of interest is the development of new analogs of trimethoprim with improved antimicrobial activity or reduced toxicity. Another area of interest is the study of the mechanisms of bacterial resistance to trimethoprim, which could lead to the development of new strategies for combating antibiotic resistance. Additionally, research could focus on the use of trimethoprim in combination with other antibiotics to enhance its effectiveness against bacterial infections.
合成方法
The synthesis of 2,3,6-trimethyl-5-phenyl-4(3H)-pyrimidinone involves the condensation of 2,4-diamino-5-methylpyrimidine with 3,4,5-trimethoxybenzaldehyde in the presence of acetic anhydride. The product is then purified through recrystallization to obtain pure trimethoprim.
科学研究应用
Trimethoprim has been widely used in scientific research for its antimicrobial properties. It is commonly used to inhibit the growth of bacteria in microbiological experiments. It has also been used in combination with sulfamethoxazole to treat bacterial infections in both humans and animals.
属性
IUPAC Name |
2,3,6-trimethyl-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-12(11-7-5-4-6-8-11)13(16)15(3)10(2)14-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEQABFSMVKBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![phenyl[3-(phenylsulfonyl)phenyl]methanone](/img/structure/B5873713.png)




![5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5873735.png)


![2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide](/img/structure/B5873747.png)

![N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5873791.png)

![N-1,3-thiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5873801.png)

